molecular formula C12H16Br2FNO B8242438 1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide

1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide

Cat. No.: B8242438
M. Wt: 369.07 g/mol
InChI Key: PCPBFDPTHVLWAG-UHFFFAOYSA-N
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Description

1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide is a chemical compound with the molecular formula C12H15NOFBr·HBr. It is used primarily in scientific research and is known for its unique structural properties, which include a brominated pentanone chain and a substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide typically involves a multi-step process. One common method starts with the bromination of 5-pentanone, followed by the introduction of the amino-fluoro-methylphenyl group through a series of substitution reactions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.

Scientific Research Applications

1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide involves its interaction with specific molecular targets. The amino and fluoro groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The brominated pentanone chain can also participate in various biochemical pathways, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Amino-5-fluoro-4-methylphenyl)ethan-1-one
  • 5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide

Uniqueness

1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide is unique due to its specific combination of functional groups and structural features. The presence of both an amino-fluoro-methylphenyl group and a brominated pentanone chain provides distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

1-(2-amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO.BrH/c1-8-6-9(11(15)7-10(8)14)12(16)4-2-3-5-13;/h6-7H,2-5,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPBFDPTHVLWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)N)C(=O)CCCCBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Br2FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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